3-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-1-(oxan-4-yl)urea
Description
Properties
IUPAC Name |
1-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-3-(oxan-4-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2/c1-21-15(2-5-19-21)13-8-12(9-17-11-13)10-18-16(22)20-14-3-6-23-7-4-14/h2,5,8-9,11,14H,3-4,6-7,10H2,1H3,(H2,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBRIOSCXZQNGAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)NC3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-1-(oxan-4-yl)urea typically involves multiple steps:
Formation of the Pyrazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or β-keto esters under acidic or basic conditions.
Pyridine Ring Formation: The pyridine ring can be synthesized via various methods, including the Hantzsch pyridine synthesis, which involves the condensation of aldehydes, ammonia, and β-keto esters.
Coupling of Pyrazole and Pyridine Rings: The pyrazole and pyridine rings are then coupled using a suitable linker, often through a nucleophilic substitution reaction.
Urea Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-1-(oxan-4-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
3-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-1-(oxan-4-yl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-1-(oxan-4-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogs from Literature
describes the synthesis of 1-alkyl(aryl)-3-[4-(hydroxymethyl)-1Н-pyrazol-3-yl]ureas (e.g., compounds 5а-l ), which share the urea-pyrazole scaffold but differ in substituents . Key distinctions include:
- Pyridine vs. Hydroxymethylpyrazole : The target compound incorporates a pyridine ring linked via a methyl group, whereas analogs in feature a hydroxymethyl-substituted pyrazole. The pyridine’s electron-withdrawing nature may enhance stability or alter solubility compared to the hydroxymethyl group.
- Tetrahydropyran vs.
Structural and Functional Implications
The table below summarizes key differences between the target compound and its analogs:
Limitations of Available Data
Comparisons are based on structural inferences and synthesis protocols for related molecules.
Biological Activity
The compound 3-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-1-(oxan-4-yl)urea is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including its mechanisms, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 286.33 g/mol. The structure features a pyrazole ring, a pyridine moiety, and an oxan-4-yl group, which contribute to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈N₄O₂ |
| Molecular Weight | 286.33 g/mol |
| CAS Number | 2178771-44-1 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It has been studied for its potential as:
- Enzyme Inhibitor : The compound may act as an inhibitor of certain enzymes involved in inflammatory pathways, similar to other pyrazole derivatives that exhibit anti-inflammatory properties .
- Anticancer Activity : Preliminary studies indicate that compounds with similar structures have shown cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy .
Antimicrobial Activity
Research has indicated that pyrazole derivatives can exhibit significant antimicrobial properties. For instance, compounds structurally related to 3-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-1-(oxan-4-yl)urea have been tested against various bacterial strains, showing promising results in inhibiting growth .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is supported by studies demonstrating that similar pyrazole-based compounds can reduce inflammation markers in animal models. In particular, compounds exhibiting structural similarities have been shown to alleviate carrageenan-induced edema in mice, indicating their effectiveness as anti-inflammatory agents .
Cytotoxicity Studies
A series of cytotoxicity assays have been conducted on derivatives of this compound. For example, certain analogs demonstrated IC50 values (the concentration required to inhibit cell growth by 50%) in the low micromolar range against human cancer cell lines, suggesting significant anticancer potential .
Case Study 1: Inhibition of Cancer Cell Proliferation
In a study evaluating the cytotoxic effects of various pyrazole derivatives, one compound demonstrated an IC50 value of 10 µM against breast cancer cells (MCF7). This study highlights the potential for developing new anticancer therapies based on the structural framework of 3-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-1-(oxan-4-yl)urea .
Case Study 2: Anti-inflammatory Efficacy
Another investigation assessed the anti-inflammatory properties of related compounds in a rat model of arthritis. The treatment group receiving the pyrazole derivative exhibited reduced paw swelling and lower levels of inflammatory cytokines compared to the control group, indicating its potential as an anti-inflammatory drug candidate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
